4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
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Overview
Description
4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboximidamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-methyl-1H-pyrazole with hydroxylamine and cyanamide under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 50-60°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxy and carboximidamide groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-1H-pyrazole: Lacks the hydroxy and carboximidamide groups, making it less versatile in terms of chemical reactivity.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but without the hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
4-Bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups allow for a wider range of chemical modifications and interactions compared to similar compounds .
Properties
Molecular Formula |
C5H7BrN4O |
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Molecular Weight |
219.04 g/mol |
IUPAC Name |
4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9) |
InChI Key |
BTHNJNKFWJQYTO-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)/C(=N\O)/N)Br |
Canonical SMILES |
CN1C=C(C(=N1)C(=NO)N)Br |
Origin of Product |
United States |
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